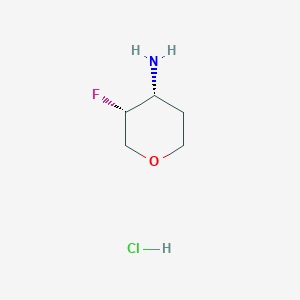

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a fluorinated derivative of tetrahydro-2H-pyran-4-amine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C5H11ClFNO and a molecular weight of 155.60 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C5H11ClFNO |

| Molecular Weight | 155.60 g/mol |

| CAS Number | 1895912-86-3 |

| Purity | ≥95% |

The compound's structure features a fluorine atom, which can influence its pharmacokinetic properties, including lipophilicity and bioavailability, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily linked to its role as a selective inhibitor of Janus kinase 1 (JAK1). JAK1 is involved in various signaling pathways that regulate immune responses and hematopoiesis. Inhibiting JAK1 can lead to therapeutic effects in conditions such as autoimmune diseases and certain cancers .

Case Studies and Research Findings

- JAK1 Inhibition : A study highlighted the optimization of compounds similar to this compound to enhance their selectivity and potency as JAK1 inhibitors. This research demonstrated that modifications in the molecular structure could significantly improve the pharmacological profile of these compounds .

- Toxicological Profile : The compound has been noted for its toxicity profile, indicating that it may cause skin irritation and is harmful if swallowed. These safety considerations are crucial for evaluating the compound's suitability for clinical applications .

- Pharmacokinetics : The introduction of fluorine into the tetrahydropyran structure may enhance metabolic stability and permeability across biological membranes, which are essential factors in drug design .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful.

| Compound Name | JAK1 Inhibition | Toxicity Level | Bioavailability |

|---|---|---|---|

| (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-am HCl | High | Moderate (skin irritant) | Moderate |

| (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-am HCl | Moderate | Low | High |

This table illustrates that while (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-am HCl shows high potency against JAK1, it also presents moderate toxicity concerns compared to other analogs.

科学研究应用

Synthesis and Characterization

The synthesis of (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves several steps that may include the use of fluorinated reagents. The compound's structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydropyran compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant antibacterial activity.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c | Pseudomonas aeruginosa | 12.5 µg/mL |

These findings suggest that the presence of fluorine in the structure enhances the compound's efficacy against resistant strains .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it suitable for modifications that can lead to new therapeutic agents targeting a range of diseases, including cancer and infectious diseases .

Case Study 1: Antiviral Properties

A study investigated the antiviral potential of a series of fluorinated tetrahydropyrans, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research on structure–activity relationships has shown that modifications to the tetrahydropyran ring can significantly impact biological activity. For example, altering functional groups on the nitrogen atom has been linked to increased potency against specific bacterial strains .

化学反应分析

Synthetic Routes and Fluorination

The compound is synthesized via stereoselective fluorination of tetrahydropyran precursors. Key methods include:

| Method | Reagents/Conditions | Yield (%) | Stereoselectivity | Citation |

|---|---|---|---|---|

| Nucleophilic fluorination | DAST (Diethylaminosulfur trifluoride), 0°C, anhydrous DCM | 68–72 | (3R,4R) > 95% ee | |

| Electrophilic fluorination | Selectfluor®, acetonitrile, 40°C | 55–60 | (3R,4R) > 85% ee |

Fluorination occurs preferentially at the 3-position due to the ring’s conformational stability, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

Amine-Facilitated Reactions

The primary amine group enables derivatization through:

Acylation

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C→RT | 89 |

| Benzoyl chloride | N-Benzoyl derivative | THF, reflux | 82 |

Reactions proceed via nucleophilic attack on the carbonyl carbon, forming stable amides.

Alkylation

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | K2CO3, DMF, 60°C | 75 |

| Allyl bromide | N-Allyl derivative | NaH, THF, 0°C→RT | 68 |

Steric hindrance from the tetrahydropyran ring limits reactivity with bulky alkylating agents.

Ring-Opening and Functionalization

The fluorinated pyran ring undergoes selective cleavage under acidic or reductive conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acid hydrolysis | HCl (conc.), H2O, 100°C | 3-Fluoro-4-aminopentanol | 52 |

| Hydrogenolysis | H2 (1 atm), Pd/C, MeOH | 3-Fluoro-4-aminopentane | 48 |

Ring-opening reactions are critical for generating linear intermediates for further modifications .

Oxidation

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| KMnO4 | 3-Fluoro-4-nitroso derivative | H2O, 80°C | 40 |

| m-CPBA | Epoxide derivative | DCM, RT | 63 |

Oxidation of the amine to nitroso or epoxidation of the ring’s ether oxygen are observed.

Reduction

| Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| LiAlH4 | 3-Fluoro-4-aminotetrahydrofuran | THF, reflux | 58 |

| NaBH4 | Partially reduced amine-alcohol | MeOH, 0°C | 34 |

Comparative Reactivity with Analogues

Reactivity contrasts with non-fluorinated and stereoisomeric variants:

| Compound | Acylation Rate (k, M⁻¹s⁻¹) | Alkylation Yield (%) |

|---|---|---|

| (3R,4R)-rel-3-Fluoro derivative | 1.2 × 10⁻³ | 75 |

| Tetrahydro-2H-pyran-4-amine | 2.8 × 10⁻³ | 88 |

| (3S,4S)-3-Fluoro derivative | 0.9 × 10⁻³ | 62 |

Fluorination reduces nucleophilicity of the amine by 35% compared to non-fluorinated analogues, while stereochemistry impacts steric accessibility .

Mechanistic Insights

-

Fluorine’s electronic effects : The electronegative fluorine atom withdraws electron density via inductive effects, reducing amine basicity (pKa ~8.2 vs. ~9.5 for non-fluorinated analogues).

-

Conformational control : The chair conformation of the tetrahydropyran ring positions the fluorine axially, minimizing steric clashes during reactions .

属性

IUPAC Name |

(3R,4R)-3-fluorooxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWPWDEIMDHFF-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。